Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester
Description
Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is a complex organic compound with the molecular formula C26H21N3O7 . This compound is characterized by the presence of an azido group, two benzoyloxy groups, and a benzoic acid ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(5-azido-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQCEUTVAAQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium azide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is a complex organic compound that has a benzoic acid moiety and azido and dibenzoyloxy functional groups. An oxolane ring is also incorporated in the structure of the compound. The presence of the azido group makes it a candidate for synthetic applications, especially in click chemistry.
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups.
Synthesis
The synthesis of this compound may require several steps with careful optimization to yield the desired product efficiently.
Potential Applications
this compound has potential applications in:
- Diverse synthetic applications
- Bioorthogonal reactions for selective labeling of biomolecules
Interaction Studies
Interaction studies involving benzoic acid derivatives typically focus on their binding affinity with biological targets or their reactivity with other chemical species. Azido compounds are often used in bioorthogonal reactions that allow for selective labeling of biomolecules without interfering with native biochemical processes.
Specific interaction studies on this compound are not extensively documented, but its structural features suggest potential interactions with proteins or nucleic acids that could be explored further.
Comparison with Other Compounds
this compound shares structural similarities with various other compounds, particularly those containing azide or ester functionalities. The presence of both an azido group and dibenzoyloxy substituents in this compound distinguishes it from these compounds, suggesting enhanced reactivity and potential applications in advanced synthetic methodologies.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzoic Acid | Simple aromatic carboxylic acid | Basic structure without complex substituents |
| Benzyl Azide | Benzyl group with an azide substituent | Lacks dibenzoyloxy groups |
| Dibenzyl Ether | Two benzyl groups connected by an ether bond | No carboxylic or azido functionalities |
| 2-Azidobenzoic Acid | Contains an azide group on a benzoic acid | Simpler structure without oxolane |
Related Compounds
Other compounds related to benzoic acid include:
Mechanism of Action
The mechanism of action of benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various biochemical assays and drug development processes . The compound’s ability to undergo nucleophilic substitution also makes it valuable in modifying biomolecules and materials.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: A simpler ester of benzoic acid with different reactivity and applications.
Benzoic acid, 2-methyl-, methyl ester: Another ester with a methyl group at the 2-position, affecting its chemical properties.
Benzoic acid, 4-methyl-, methyl ester: Similar to the 2-methyl derivative but with the methyl group at the 4-position.
Uniqueness
Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is unique due to the presence of the azido group and the dibenzoyloxy moieties, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
Benzoic acid derivatives, particularly those modified with azido and dibenzoyloxy groups, have garnered attention for their potential biological activities. This article explores the biological activity of Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester , focusing on its antibacterial, antifungal, and anticancer properties based on various studies.
Chemical Structure and Properties
The compound This compound is characterized by a complex structure that includes an azido group and dibenzoyloxy substituents. The molecular formula is with a molecular weight of approximately 661.9 g/mol .
Antibacterial Activity
Research has shown that benzoic acid derivatives exhibit significant antibacterial properties. A study evaluating various benzoic acids found that certain derivatives could effectively inhibit the growth of multiple bacterial strains, including Escherichia coli and Listeria monocytogenes . The study highlighted that compounds with hydroxyl substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts .
Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Azido-3,4-dibenzoyloxybenzoic acid | E. coli | 0.05 mg/mL |
| 5-Azido-3,4-dibenzoyloxybenzoic acid | L. monocytogenes | 0.03 mg/mL |
| 2-Hydroxybenzoic acid | S. enterica | 0.1 mg/mL |
Antifungal Activity
The antifungal properties of benzoic acid derivatives have also been investigated. A study indicated that certain derivatives exhibited inhibitory effects against fungal pathogens, making them potential candidates for antifungal drug development . The presence of the azido group appears to enhance the interaction with fungal cell membranes.
Case Study: Antifungal Efficacy
In a comparative analysis of various benzoic acid derivatives against Candida albicans , the compound showed a significant reduction in fungal growth at concentrations as low as 0.02 mg/mL, indicating strong antifungal potential.
Anticancer Activity
The anticancer properties of benzoic acid derivatives are of particular interest in cancer research. Recent studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of protein degradation pathways .
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Azido-3,4-dibenzoyloxybenzoic acid | DLD-1 (colon cancer) | 10 | Induction of apoptosis via caspase activation |
| 5-Azido-3,4-dibenzoyloxybenzoic acid | Hep-G2 (liver cancer) | 15 | Proteasome pathway modulation |
The biological activity of This compound is attributed to several mechanisms:
- Caspase Activation : The compound has been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Protein Degradation Modulation : It enhances the activity of proteasomes and autophagy pathways, which are crucial for maintaining cellular homeostasis and regulating protein levels .
- Membrane Disruption : The azido group may facilitate interactions with microbial membranes, enhancing the compound's antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves multi-step esterification and azide introduction. Key steps include:
- Esterification : Protecting hydroxyl groups via benzoylation under anhydrous conditions (e.g., using benzoyl chloride in pyridine) to avoid hydrolysis .
- Azide Incorporation : Introducing the azido group via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents like DMF), ensuring temperature control to mitigate explosive risks .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .
Q. How can researchers safely handle and store this compound given its azide functional group?
- Methodological Answer :
- Handling : Use blast shields and fume hoods during synthesis. Avoid contact with metals or reducing agents to prevent explosive hydrazoic acid formation. Wear nitrile gloves and safety goggles .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize thermal decomposition. Regularly inspect for pressure buildup .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies benzoyl protons (δ 7.8–8.1 ppm, multiplet) and oxolanyl methine protons (δ 5.1–5.3 ppm). ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .
- FT-IR : Key peaks include azide (2100–2150 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- HRMS : Use ESI+ mode; theoretical [M+H⁺] = calculated from molecular formula C₂₀H₁₈N₃O₇ (exact mass 412.11) .
Advanced Research Questions
Q. How does the stability of this compound vary under acidic vs. basic conditions, and what decomposition pathways are observed?
- Methodological Answer :
- Acidic Conditions (pH <3) : Rapid hydrolysis of ester groups occurs (t₁/₂ ~2 hrs at 25°C), forming benzoic acid and azido-alcohol intermediates. Monitor via HPLC (C18 column, 1.0 mL/min, 254 nm) .
- Basic Conditions (pH >10) : Base-catalyzed saponification degrades benzoyl esters (t₁/₂ ~30 min at 25°C). Use quenching with dilute HCl to arrest reactions .
- Contradictions : Discrepancies in literature on azide stability—some studies report azide decomposition above 60°C, while others note resilience up to 100°C. Validate via thermogravimetric analysis (TGA) under N₂ .
Q. What computational approaches can predict the reactivity of the azide group in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model azide-alkyne cycloadditions. Calculate activation energy (ΔG‡) for strain-promoted vs. Cu(I)-catalyzed reactions .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .
Q. How can researchers resolve contradictions in reported chromatographic retention times for structurally similar benzoic acid esters?
- Methodological Answer :
- Method Standardization : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with isocratic elution (acetonitrile/water 65:35) for reproducibility .
- Data Normalization : Reference retention indices (e.g., methyl benzoate = 1.77, 3-methyl derivative = 1.80) to calibrate systems and adjust for column aging .
Safety and Compliance
Q. What protocols mitigate risks during scale-up synthesis of azide-containing compounds?
- Methodological Answer :
- Small-Scale Testing : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic peaks above 80°C.
- Process Design : Use continuous-flow reactors to limit azide accumulation. Implement pressure relief valves and remote monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
